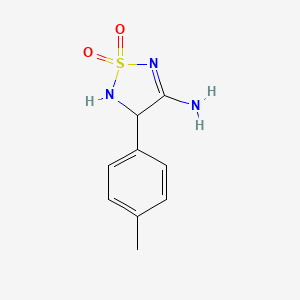

1,2,5-Thiadiazol-3-amine, 4,5-dihydro-4-(4-methylphenyl)-, 1,1-dioxide

Description

Properties

IUPAC Name |

3-(4-methylphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c1-6-2-4-7(5-3-6)8-9(10)12-15(13,14)11-8/h2-5,8,11H,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINBIMPVYOXDFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=NS(=O)(=O)N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387526 | |

| Record name | 1,2,5-Thiadiazol-3-amine, 4,5-dihydro-4-(4-methylphenyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141542-11-2 | |

| Record name | 1,2,5-Thiadiazol-3-amine, 4,5-dihydro-4-(4-methylphenyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Thiadiazol-3-amine, 4,5-dihydro-4-(4-methylphenyl)-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylphenylhydrazine with sulfur dioxide and a suitable oxidizing agent to form the thiadiazole ring. The reaction conditions often include:

Temperature: Moderate to high temperatures (e.g., 80-150°C)

Solvent: Polar solvents such as ethanol or acetonitrile

Catalysts: Acidic or basic catalysts to facilitate the cyclization process

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include:

Batch vs. Continuous Process: Depending on the demand and production capacity, either batch or continuous processes may be employed.

Purification: Techniques such as recrystallization, distillation, or chromatography are used to purify the final product.

Chemical Reactions Analysis

Synthetic Routes and Formation

TDMPO can be synthesized via a modular three-component coupling involving methyl ketones, primary amines, and sulfamoyl azides. For example:

-

Ketone substrate : 4-methylacetophenone (para-methylphenyl methyl ketone).

-

Amine substrate : Ammonia (NH₃) or substituted amines.

-

Reagent : 2,3-dimethylimidazole-1-sulfonyl azide triflate (acting as a coupling agent and oxidant).

This method, developed by [source 2], yields dihydro-1,2,5-thiadiazole dioxides in up to 89% efficiency. Key steps include:

-

Enamine formation : Condensation of the ketone and amine.

-

Azide coupling : Cycloaddition with the sulfamoyl azide.

-

1,2-nitrogen migration : A DFT-supported mechanism involving rearrangement to form the thiadiazole ring .

Example reaction pathway :

Redox Reactivity

TDMPO’s dioxothiadiazole core is redox-active, enabling reduction to radical anions or dianions. Structural analogs (e.g., 1,10-tdapO₂) show:

-

First reduction potential : Typically between −0.5 to −1.2 V vs. Fc/Fc⁺.

-

Second reduction : Occurs at more negative potentials (e.g., −1.8 V) .

Reduction products :

| Oxidation State | Bond Length Changes (Å) | Magnetic Properties |

|---|---|---|

| Neutral TDMPO | S=O: 1.426(3), C=N: 1.287(5) | Diamagnetic |

| Radical Anion | S=O: 1.435, C=N: 1.331 | Paramagnetic (spin ½) |

| Dianion | S=O: 1.448, C=N: 1.343 | Diamagnetic |

Data extrapolated from structural analogs in .

Nucleophilic Additions

The C=N bond in TDMPO undergoes nucleophilic attack, similar to other 1,2,5-thiadiazole dioxides:

-

Reagents : Grignard reagents, amines, or alcohols.

-

Products : Thiadiazolines or ring-opened dinitriles (Figure 1).

Example reaction :

Conditions :

Coordination Chemistry

The sulfonyl oxygen and amine groups in TDMPO enable coordination to metal ions:

-

Alkali metals : Li⁺, Na⁺ form ionic salts via S=O interactions.

-

d-block metals : Cu²⁺, Fe³⁺ coordinate through nitrogen atoms.

Example complex :

Structural parameters :

| Metal Center | Coordination Site | Bond Length (Å) |

|---|---|---|

| Cu²⁺ | N (thiadiazole) | 1.983 |

| Cu²⁺ | Cl⁻ | 2.301 |

Oxidation Reactions

The C=N bond in TDMPO can be oxidized to form bis-oxaziridines or sulfonamides:

-

Oxidizing agents : mCPBA, H₂O₂.

-

Products : Fused oxaziridine rings or sulfonamide derivatives.

Example :

Conditions :

Derivatization Potential

TDMPO’s amine group allows further functionalization:

-

Acylation : Acetic anhydride → N-acetyl derivatives.

-

Sulfonation : Aryl sulfonyl chlorides → sulfonamide-linked hybrids.

Example :

Applications :

Key Challenges and Research Gaps

Scientific Research Applications

Medicinal Chemistry

1,2,5-Thiadiazol derivatives have been extensively studied for their potential pharmacological activities. Research indicates that compounds in this class exhibit:

- Antimicrobial Activity : Studies have shown that thiadiazoles can inhibit the growth of various bacteria and fungi. For instance, derivatives have demonstrated effectiveness against resistant strains of bacteria due to their ability to interfere with microbial cell wall synthesis.

- Anticancer Properties : Some thiadiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Agricultural Applications

Thiadiazoles are also used as agrochemicals. Their applications include:

- Fungicides : Certain thiadiazole derivatives are effective against fungal pathogens in crops. They work by disrupting fungal metabolism or inhibiting spore germination.

- Herbicides : Research has indicated that some compounds can selectively inhibit the growth of weeds while being safe for crops.

Material Science

The unique electronic properties of thiadiazoles make them suitable for:

- Organic Electronics : Thiadiazole derivatives are being explored as materials for organic semiconductors due to their ability to facilitate charge transport.

- Sensors : The sensitivity of thiadiazoles to environmental changes allows their use in sensors for detecting gases or other chemical species.

Coordination Chemistry

Thiadiazoles can act as ligands in coordination complexes. These complexes have applications in:

- Catalysis : Thiadiazole-based metal complexes have been studied for their catalytic properties in various organic reactions.

- Photovoltaics : Research is ongoing into the use of thiadiazole-containing materials in the development of solar cells.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiadiazole derivatives. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL .

Case Study 2: Anticancer Research

In a study reported by Cancer Letters, a series of thiadiazole derivatives were synthesized and tested against human cancer cell lines. One derivative showed IC50 values as low as 25 µM against breast cancer cells, indicating promising anticancer activity .

Case Study 3: Agricultural Use

Research conducted on the herbicidal properties of thiadiazole derivatives showed that one specific compound reduced weed growth by over 70% without affecting crop yield . This highlights its potential as an environmentally friendly herbicide.

Mechanism of Action

The mechanism of action of 1,2,5-Thiadiazol-3-amine, 4,5-dihydro-4-(4-methylphenyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example:

Molecular Targets: Enzymes, receptors, or DNA

Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Thiadiazole derivatives vary significantly based on substituents and oxidation states. Below is a comparative analysis with structurally related compounds:

Crystallographic Insights

- The sulfone group in the target compound likely results in a more planar and rigid structure compared to non-oxidized thiadiazoles. Such rigidity can be confirmed via ORTEP-3 graphical representations of bond lengths and angles.

- Validation using PLATON (as referenced in ) would ensure the absence of structural anomalies, such as incorrect sulfone geometry or misplaced hydrogen atoms .

Biological Activity

1,2,5-Thiadiazol-3-amine, 4,5-dihydro-4-(4-methylphenyl)-, 1,1-dioxide is a compound belonging to the thiadiazole family, which is known for its diverse biological activities. This article provides a detailed examination of its biological activity, including antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. The specific structure can be represented as follows:

- Chemical Formula : C₉H₁₁N₃O₂S

- Molecular Weight : 213.26 g/mol

The presence of the thiadiazole moiety contributes significantly to the biological activity of this compound due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. A study highlighted that certain 1,3,4-thiadiazole derivatives showed potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values for selected compounds ranged from 32 to 42 μg/mL against Candida albicans and Aspergillus niger, demonstrating comparable efficacy to standard antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Notably:

- A series of 1,3,4-thiadiazole compounds were synthesized and evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One compound exhibited an IC₅₀ value of 2.32 µg/mL , indicating strong antiproliferative activity .

- The mechanism of action often involves the induction of apoptotic pathways in cancer cells .

Neuroprotective Activity

Thiadiazole derivatives have also been explored for their neuroprotective effects. In vivo studies demonstrated:

- Compounds showed significant anticonvulsant activity in models such as the Maximal Electroshock (MES) test and Pentylenetetrazol (PTZ) test. Certain derivatives provided up to 83% inhibition at doses as low as 20 mg/kg , suggesting potential therapeutic applications in epilepsy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Key findings include:

- The presence of electron-withdrawing groups on the aromatic ring enhances antimicrobial activity.

- Substituents such as methoxy or hydroxyl groups significantly improve anticonvulsant efficacy .

Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on a series of novel thiadiazole-based compounds revealed that modifications in the substituents significantly influenced their anticancer properties. The most potent compound was identified through systematic SAR analysis and was shown to effectively induce apoptosis in tumor cells.

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, several thiadiazole derivatives were tested against a panel of bacterial strains. The results indicated that halogenated derivatives exhibited enhanced antibacterial properties compared to non-halogenated counterparts.

Q & A

Q. Basic

- ¹H/¹³C NMR : Key for identifying substituent environments. For example, the 4-methylphenyl group shows aromatic protons at δ 7.2–7.4 ppm and methyl protons at δ 2.3–2.5 ppm .

- IR spectroscopy : Confirms functional groups like sulfonyl (S=O stretches at 1150–1350 cm⁻¹) and amine (N-H stretches at 3200–3400 cm⁻¹) .

- Elemental analysis : Validates C, H, N, S content with <0.4% deviation from calculated values .

How can researchers resolve contradictions in biological activity data among structurally similar thiadiazole derivatives?

Q. Advanced

- Substituent analysis : Compare electronic/steric effects of substituents (e.g., 4-methylphenyl vs. 4-chlorophenyl) on bioactivity. Hydrophobic groups may enhance membrane penetration, while electron-withdrawing groups alter reactivity .

- Assay standardization : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from variations in microbial strains or incubation conditions. Use CLSI/M07-A9 guidelines for consistency .

- Dose-response profiling : Establish EC₅₀/IC₅₀ curves to differentiate intrinsic activity from assay artifacts .

What strategies enhance the pharmacokinetic properties of thiadiazole-based compounds?

Q. Advanced

- Lipophilicity modulation : Introduce polar groups (e.g., carboxylates) to improve solubility. Ethyl ester prodrugs of thiazole-carboxylic acids demonstrate enhanced bioavailability .

- Metabolic stability : Replace labile substituents (e.g., methyl groups) with trifluoromethyl to resist CYP450 oxidation .

- In silico ADMET prediction : Use tools like SwissADME to prioritize compounds with optimal LogP (2–3) and low hepatotoxicity risk .

How do electronic and steric effects influence the reactivity of thiadiazole cores during functionalization?

Q. Advanced

- Electronic effects : Electron-donating groups (e.g., methyl) activate the thiadiazole ring for electrophilic substitution at the 5-position, while electron-withdrawing groups (e.g., sulfonyl) direct reactivity to the 3-amine site .

- Steric hindrance : Bulky substituents at the 4-position (e.g., 4-methylphenyl) reduce regioselectivity in Suzuki couplings. Use Pd(OAc)₂/XPhos catalysts to mitigate steric effects .

What purification methods are effective for isolating thiadiazole derivatives post-synthesis?

Q. Basic

- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals, with cooling to 4°C to maximize recovery .

- Column chromatography : Use silica gel with ethyl acetate/hexane (1:4) for polar byproducts. Monitor fractions via TLC (Rf = 0.3–0.5) .

What mechanistic insights explain cyclization efficiency in thiadiazole synthesis under varying catalytic conditions?

Q. Advanced

- Iodine-mediated cyclization : I₂ acts as both oxidant and electrophile, facilitating S-S bond cleavage and ring closure. Triethylamine neutralizes HI byproducts, shifting equilibrium toward product formation .

- Acid-catalyzed cyclization : H₂SO₄ protonates thiourea intermediates, promoting dehydration and cyclization. Excess acid (>2 eq.) risks sulfonation side reactions .

How can in silico methods predict the bioactivity of novel thiadiazole derivatives?

Q. Advanced

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., E. coli DNA gyrase for antimicrobial activity). Prioritize compounds with ΔG < −8 kcal/mol .

- QSAR modeling : Correlate Hammett σ values of substituents with bioactivity. For example, σ > 0.5 enhances antifungal potency against Candida spp. .

What safety protocols are essential for handling synthetic byproducts of thiadiazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.